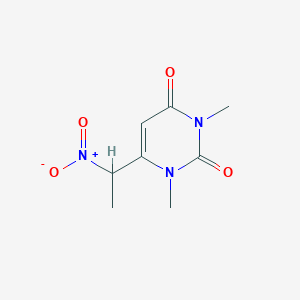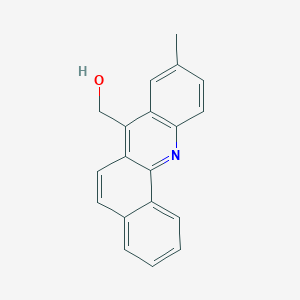
7-Hydroxymethyl-9-methylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxymethyl-9-methylbenz(c)acridine, also known as C-1305, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. It belongs to a class of compounds called benzacridines, which have been shown to have anticancer activity.
Mécanisme D'action
The mechanism of action of 7-Hydroxymethyl-9-methylbenz(c)acridine is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase activity. These actions can lead to DNA damage and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anticancer activity, 7-Hydroxymethyl-9-methylbenz(c)acridine has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially have applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-Hydroxymethyl-9-methylbenz(c)acridine is its broad-spectrum anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Orientations Futures
There are several future directions for research on 7-Hydroxymethyl-9-methylbenz(c)acridine. One area of interest is the development of more potent analogs of the compound that could have improved anticancer activity. Another direction is the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand its mechanism of action and optimize its efficacy as a cancer treatment.
Méthodes De Synthèse
The synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine involves the condensation of 9-methyl-2-nitro-7H-benz(c)acridine with formaldehyde followed by reduction with sodium borohydride. The resulting compound is then hydrolyzed to yield 7-Hydroxymethyl-9-methylbenz(c)acridine.
Applications De Recherche Scientifique
Research on 7-Hydroxymethyl-9-methylbenz(c)acridine has focused on its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
Propriétés
Numéro CAS |
160543-00-0 |
|---|---|
Nom du produit |
7-Hydroxymethyl-9-methylbenz(c)acridine |
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
(9-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |
Clé InChI |
DNSLRLGSGNTPAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Autres numéros CAS |
160543-00-0 |
Synonymes |
7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



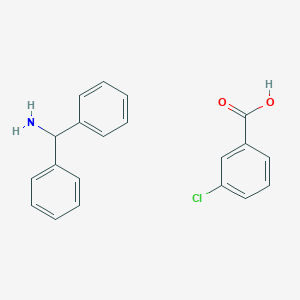
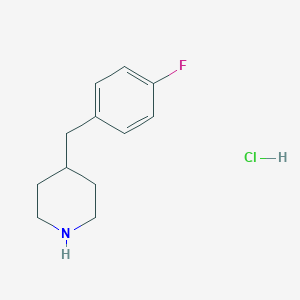
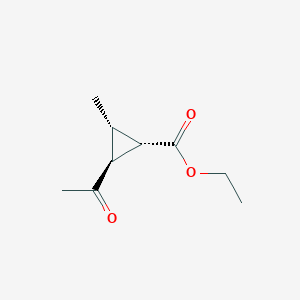
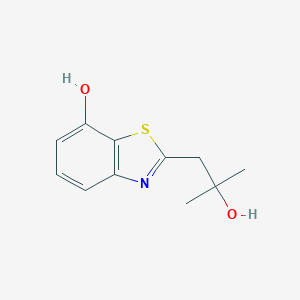

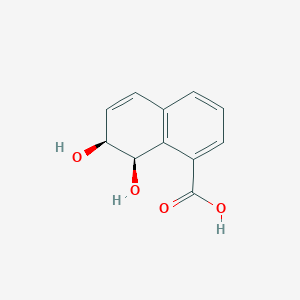

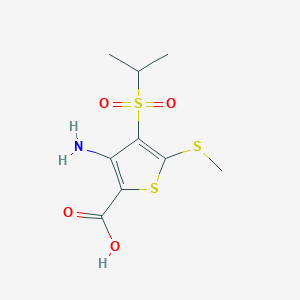

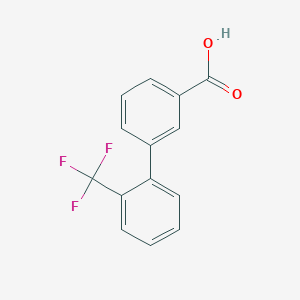


![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
